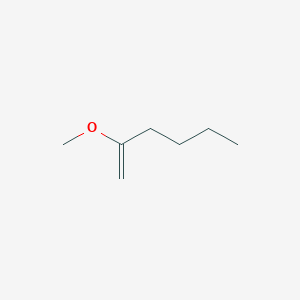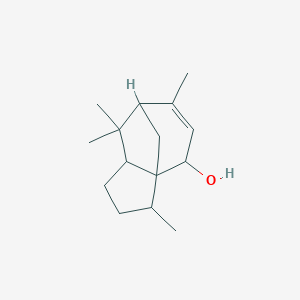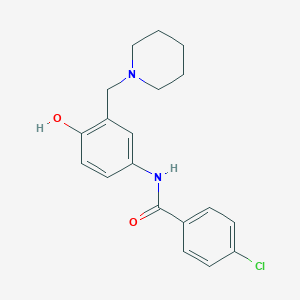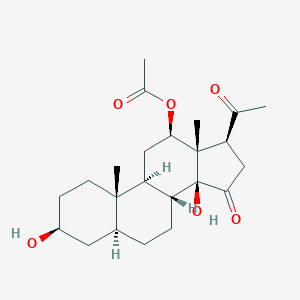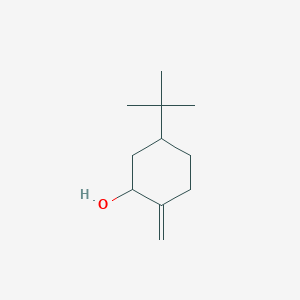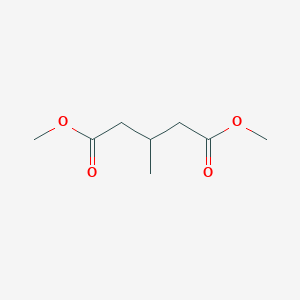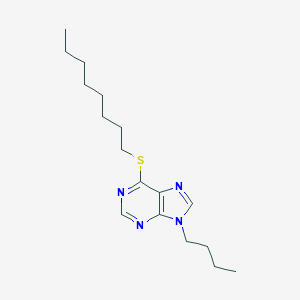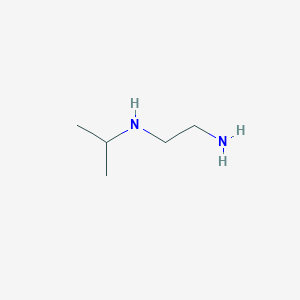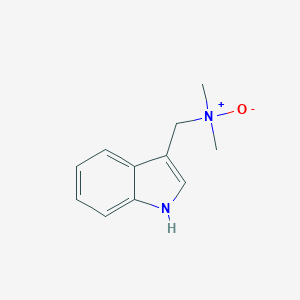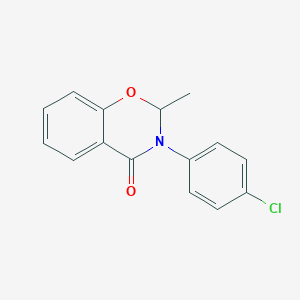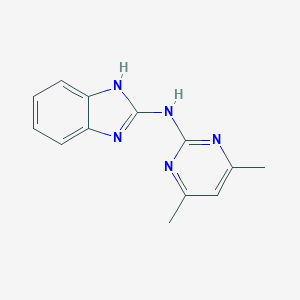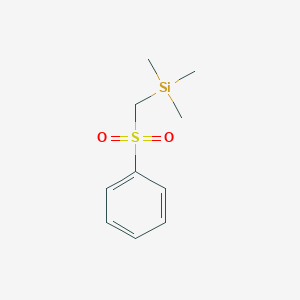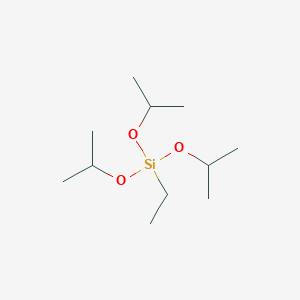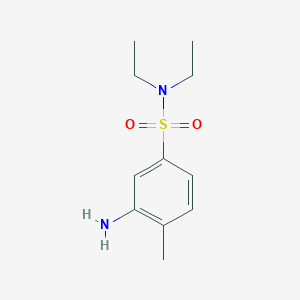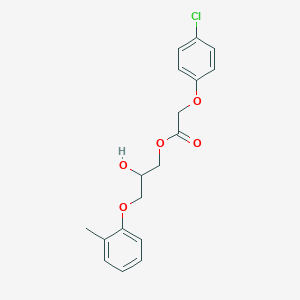
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester, also known as Clopyralid, is a synthetic herbicide that is widely used in agriculture. It belongs to the pyridine carboxylic acid family and is known for its selective control of broadleaf weeds. Clopyralid is a potent herbicide that has a significant impact on the environment and human health.
Mechanism Of Action
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester works by disrupting the plant's growth hormone balance, specifically the auxin pathway. It binds to and activates the auxin receptor, causing uncontrolled growth and eventually leading to the death of the plant. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a systemic herbicide, which means it is absorbed by the plant and moves throughout the plant's tissues, including the roots, stems, and leaves.
Biochemical And Physiological Effects
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have a significant impact on the environment, particularly on non-target plants. It can persist in soil for several years and can be taken up by other plants through their roots. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been found to cause stunting, chlorosis, and abnormal growth in non-target plants, including trees and shrubs. It can also affect soil microorganisms and disrupt the soil food web, leading to reduced soil fertility.
Advantages And Limitations For Lab Experiments
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a potent herbicide that is widely used in agriculture. It is highly selective and has low toxicity to mammals and birds. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is also effective at low application rates and has a long residual effect, which means it can provide long-term weed control. However, (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester can have a negative impact on non-target plants and soil microorganisms, which can limit its use in certain situations.
Future Directions
There are several future directions for research on (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester. One area of research is to develop more environmentally friendly herbicides that have less impact on non-target plants and soil microorganisms. Another area of research is to investigate the long-term effects of (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester on soil fertility and plant growth. Finally, there is a need for more research on the impact of (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester on human health, particularly with regards to its potential to cause cancer or other chronic diseases.
Synthesis Methods
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is synthesized through the esterification of (p-chlorophenoxy) acetic acid with 2-hydroxy-3-(o-tolyloxy)propyl alcohol. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and under controlled conditions. The resulting product is a colorless to yellowish liquid that is soluble in water and organic solvents.
Scientific Research Applications
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been extensively studied for its herbicidal properties and its impact on the environment. It is commonly used in agriculture to control broadleaf weeds in crops such as wheat, barley, and corn. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been used to control invasive plant species in natural areas and to manage vegetation in non-crop areas such as roadsides and railways.
properties
CAS RN |
17753-06-9 |
|---|---|
Product Name |
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Molecular Formula |
C18H19ClO5 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C18H19ClO5/c1-13-4-2-3-5-17(13)23-10-15(20)11-24-18(21)12-22-16-8-6-14(19)7-9-16/h2-9,15,20H,10-12H2,1H3 |
InChI Key |
QQVJDLLOSTURMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)Cl)O |
synonyms |
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



